(S)-4-(1-Aminopentyl)benzene-1,2-diol
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Overview
Description
(S)-4-(1-Aminopentyl)benzene-1,2-diol is a chiral organic compound that features a benzene ring substituted with an aminopentyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopentyl)benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as catechol (benzene-1,2-diol).
Chiral Resolution: The chiral center at the aminopentyl group can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminopentyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-4-(1-Aminopentyl)benzene-1,2-diol exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Pathways Involved: Various biochemical pathways, including those related to neurotransmission, metabolism, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminopentyl)benzene-1,2-diol: The enantiomer of the compound with different chiral properties.
4-(1-Aminopropyl)benzene-1,2-diol: A shorter-chain analog with potentially different biological activity.
4-(1-Aminohexyl)benzene-1,2-diol: A longer-chain analog with altered physicochemical properties.
Uniqueness
(S)-4-(1-Aminopentyl)benzene-1,2-diol is unique due to its specific chiral configuration and the presence of both hydroxyl and aminopentyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[(1S)-1-aminopentyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3/t9-/m0/s1 |
InChI Key |
KCTAPVIDNCYKOV-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=C(C=C1)O)O)N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)O)O)N |
Origin of Product |
United States |
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